Cas no 129179-83-5 (Biotin HPDP)

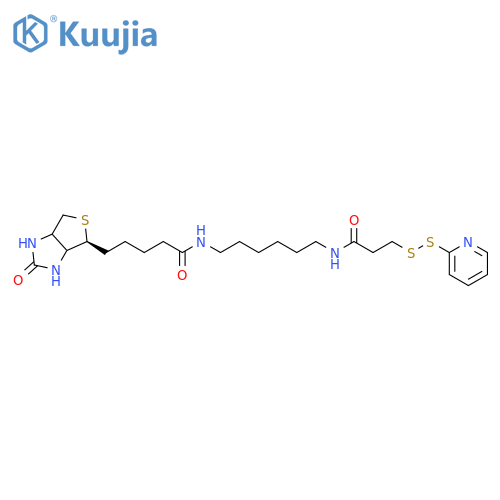

Biotin HPDP structure

商品名:Biotin HPDP

CAS番号:129179-83-5

MF:C24H37N5O3S3

メガワット:539.777281522751

MDL:MFCD00078541

CID:63979

PubChem ID:15949894

Biotin HPDP 化学的及び物理的性質

名前と識別子

-

- N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide

- (3aS,4S,6aR)-Hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-1H-thieno[3,4-d]imidazole-4-pentanamide

- Biotin?HPDP

- 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide

- Biotin HPDP

- Biotin-HPDP

- N-[6-(Biotinamido)hexyl]-3 inverted exclamation mark-(2 inverted exclamation mark-pyridyldithio)propionamide

- N-[6-(Biotinamido)hexyl]-3`-(2`-pyridyldithio)propionamide(Biotin-HPDP)

- N-[6-(Biotinamido)hexyl]-3'-(2-pyridyldithio)propionamide

- MFCD00078541

- Pyridyldisulfide-biotin

- 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(6-{3-[(pyridin-2-yl)disulfanyl]propanamido}hexyl)pentanamide

- D89163

- n-(6-(Biotinamido)hexyl)-3'-(2'-pyridyldithio)propionamide

- SCHEMBL1305633

- B5749

- 129179-83-5

- J-005657

- N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)-propionamide

- 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(6-(3-(pyridin-2-yldisulfanyl)propanamido)hexyl)pentanamide

- BiotinHPDP

- AKOS040744478

- N-[6-(biotinamido)hexyl]-3-(2-pyridyldithio)propionamide

- HY-136769

- N-[6-(Biotinamido)hexyl]-3a?(2a?pyridyldithio)-propionamide

- EX-A5398

- DTXSID90580280

- Pyridyldithiol-biotin

- Biotin HPDP is known as a Sulfhydryl-reactive biotinylation reagent.

- BP-22637

- CS-0133567

- 5-[(3AS,4S,6AR)-2-OXO-HEXAHYDROTHIENO[3,4-D]IMIDAZOL-4-YL]-N-{6-[3-(PYRIDIN-2-YLDISULFANYL)PROPANAMIDO]HEXYL}PENTANAMIDE

-

- MDL: MFCD00078541

- インチ: 1S/C24H37N5O3S3/c30-20(10-4-3-9-19-23-18(17-33-19)28-24(32)29-23)25-13-6-1-2-7-14-26-21(31)12-16-34-35-22-11-5-8-15-27-22/h5,8,11,15,18-19,23H,1-4,6-7,9-10,12-14,16-17H2,(H,25,30)(H,26,31)(H2,28,29,32)/t18-,19-,23-/m0/s1

- InChIKey: QLPHBNRMJLFRGO-YDHSSHFGSA-N

- ほほえんだ: O=C(CCSSC1=CC=CC=N1)NCCCCCCNC(CCCC[C@H]2[C@@H]3[C@@H](NC(N3)=O)CS2)=O

計算された属性

- せいみつぶんしりょう: 539.20600

- どういたいしつりょう: 539.20585358g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 重原子数: 35

- 回転可能化学結合数: 19

- 複雑さ: 672

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 188Ų

じっけんとくせい

- 密度みつど: 1.28

- ゆうかいてん: 160-163°C

- ふってん: 875.951 °C at 760 mmHg

- フラッシュポイント: 483.558 °C

- 屈折率: 1.621

- ようかいど: DMSO (Slightly), Methanol (Very Slightly, Heated)

- PSA: 188.12000

- LogP: 5.17000

Biotin HPDP 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D964078-25mg |

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-, (3aS,4S,6aR)- |

129179-83-5 | 95% | 25mg |

$145 | 2024-06-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5749-100MG |

Biotin HPDP |

129179-83-5 | 100MG |

3990.0CNY | 2021-07-14 | ||

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BBBT-12-250mg |

Biotin-HPDP |

129179-83-5 | >95.00% | 250mg |

¥2560.0 | 2023-09-19 | |

| TRC | B390750-50mg |

Biotin HPDP |

129179-83-5 | 50mg |

$ 261.00 | 2023-04-18 | ||

| TRC | B390750-5mg |

Biotin HPDP |

129179-83-5 | 5mg |

$ 64.00 | 2023-04-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22637-50mg |

Biotin HPDP |

129179-83-5 | 97% | 50mg |

2565CNY | 2021-05-07 | |

| eNovation Chemicals LLC | D964078-100mg |

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-, (3aS,4S,6aR)- |

129179-83-5 | 95% | 100mg |

$270 | 2024-06-08 | |

| abcr | AB549829-25mg |

Biotin-HPDP; . |

129179-83-5 | 25mg |

€285.50 | 2024-08-02 | ||

| abcr | AB549829-100mg |

Biotin-HPDP; . |

129179-83-5 | 100mg |

€769.40 | 2024-08-02 |

Biotin HPDP 関連文献

-

D. W. Bak,E. Weerapana Mol. BioSyst. 2015 11 678

-

2. Design of a novel plasmonic nanoconjugated analytical tool for ultrasensitive antigen quantificationJuan C. Fraire,Ruben D. Motrich,Eduardo A. Coronado Nanoscale 2016 8 17169

-

Lyanne Valdez,Henry Shum,Isamar Ortiz-Rivera,Anna C. Balazs,Ayusman Sen Soft Matter 2017 13 2800

-

Caroline C. Friedel,Lars D?lken Mol. BioSyst. 2009 5 1271

-

Ying Zhang,Cheng Zhang,Hucong Jiang,Pengyuan Yang,Haojie Lu Chem. Soc. Rev. 2015 44 8260

129179-83-5 (Biotin HPDP) 関連製品

- 61549-49-3(9-Decenenitrile)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:129179-83-5)Biotin HPDP

清らかである:99%/99%/99%

はかる:250mg/100mg/50mg

価格 ($):464.0/273.0/162.0